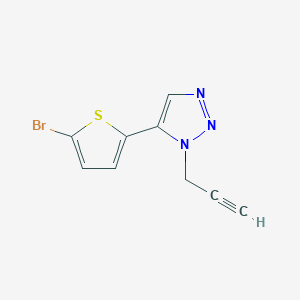

5-(5-bromothiophen-2-yl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole

Description

Properties

IUPAC Name |

5-(5-bromothiophen-2-yl)-1-prop-2-ynyltriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN3S/c1-2-5-13-7(6-11-12-13)8-3-4-9(10)14-8/h1,3-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSZIXYGMDFHUHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C(=CN=N1)C2=CC=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(5-bromothiophen-2-yl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound's structure can be represented by the following molecular formula:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C9H10BrN3S |

| Molecular Weight | 244.15 g/mol |

| SMILES | CC(C1=CC=C(S1)Br)NCC#C |

This structure comprises a brominated thiophene ring and a propynylamine group, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The brominated thiophene ring facilitates π-π interactions with aromatic residues in proteins, while the propynylamine group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate enzyme or receptor activity, leading to various biological effects.

Antimicrobial Activity

Research indicates that derivatives of triazoles, including the compound , exhibit significant antimicrobial properties. In particular:

- Cytotoxicity: The compound has shown promising cytotoxic activity against various cell lines. For instance, studies have reported IC50 values ranging from 6.3 µg/mL against Staphylococcus aureus to higher values against other strains .

- Antiviral Activity: Triazole derivatives have demonstrated potential as antiviral agents. For example, compounds similar to this compound have been evaluated for their efficacy against SARS-CoV-2, showing significant inhibition at concentrations around 10 µM .

Anticancer Activity

The compound has also been evaluated for its anticancer properties:

- Cell Line Studies: It has shown cytotoxic effects against several human cancer cell lines with IC50 values comparable to established chemotherapeutics. For example, some derivatives exhibited IC50 values ranging from 0.1 to 43 µM .

Study on Antimicrobial Efficacy

A study conducted on triazole derivatives revealed that certain modifications increased their antibacterial potency significantly compared to the original compounds. The study highlighted that modifications leading to enhanced lipophilicity improved membrane permeability and thus increased the antimicrobial efficacy .

Study on Antiviral Properties

In another investigation focusing on antiviral activity against SARS-CoV-2, the triazole derivatives were found to inhibit viral replication effectively. The mechanism involved direct binding to viral proteases, which are critical for viral maturation and replication .

Scientific Research Applications

Antimicrobial Activity

The compound exhibits significant antimicrobial properties, making it a candidate for drug development. Research has demonstrated that triazole derivatives can inhibit the growth of various pathogens. For instance, studies involving similar thiophene-linked triazoles have shown promising in vitro activity against bacterial strains and fungi. The presence of the bromothiophene moiety enhances the compound’s ability to interact with biological targets, potentially leading to effective antimicrobial agents .

Anticancer Properties

5-(5-Bromothiophen-2-yl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole has also been evaluated for its anticancer potential. A study on triazole derivatives indicated that they possess cytotoxic effects against several cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancers. The mechanism of action is believed to involve the inhibition of cell proliferation through apoptosis induction .

Table 1: Anticancer Activity of Triazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5a | MCF-7 | 15.0 | Apoptosis |

| 6a | PC-3 | 20.5 | Cell Cycle Arrest |

| 7a | HCT-116 | 10.0 | Apoptosis |

Synthesis of Functional Materials

The unique structure of this compound allows for its use in synthesizing functional materials such as polymers and nanocomposites. The compound can be utilized as a building block in the formation of conductive polymers due to its ability to form π-stacking interactions. This property is particularly valuable in developing organic electronic devices .

Photovoltaic Applications

Research indicates that triazole derivatives can enhance the efficiency of organic photovoltaic cells. The incorporation of this compound into photovoltaic materials has shown improvements in charge transport and light absorption characteristics .

Pesticidal Properties

The compound's structural features suggest potential applications as a pesticide or herbicide. Studies have indicated that triazole compounds can exhibit fungicidal activity against various plant pathogens. The incorporation of the bromothiophene moiety may enhance the bioactivity and selectivity towards target pests while minimizing harm to non-target organisms .

Case Study 1: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial efficacy of triazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds containing the bromothiophene ring exhibited higher inhibition zones compared to non-brominated analogs, suggesting that halogenation plays a crucial role in enhancing biological activity .

Case Study 2: Anticancer Screening

In a comparative study involving several triazole derivatives, this compound was tested against a panel of cancer cell lines using the MTT assay. The findings revealed that this compound had a notable cytotoxic effect on MCF-7 cells with an IC50 value significantly lower than that of standard chemotherapeutic agents .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected 1,2,3-Triazole Derivatives

Key Observations :

- Propargyl vs. Benzyl Groups : The propargyl group in the target compound may enhance reactivity for further conjugation compared to benzyl groups in 9f and 9h .

- Bromothiophene vs. Aryl Groups : The 5-bromothiophene substituent (present in the target and 9f/9h) contributes to π-π stacking and halogen bonding, critical for enzyme inhibition .

- Chloro vs.

Physicochemical and Spectral Properties

Table 2: Comparative Physicochemical and Spectral Data

Key Observations :

Key Observations :

- Antimicrobial Activity : Chloro/bromo isostructural analogs () show that bromo substitution enhances activity, likely due to increased hydrophobicity and halogen bonding .

Preparation Methods

Synthesis of the 5-Bromothiophen-2-yl Azide

- The 5-bromothiophen-2-yl unit is functionalized at the 2-position to introduce an azide group. This is commonly achieved via nucleophilic substitution reactions starting from a halogenated thiophene derivative.

- For example, 5-bromothiophene-2-bromide can be converted to 5-bromothiophen-2-yl azide by reaction with sodium azide under reflux in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- This step requires careful control of reaction temperature and time to avoid decomposition of the azide intermediate.

Synthesis of the Propargylated Alkyne Precursor

- The propargyl group (prop-2-yn-1-yl) is introduced by alkylation of a suitable nucleophile such as an amine or thiol.

- For the target compound, propargylation is typically performed on a nitrogen atom of the triazole precursor or a related heterocycle.

- This can be done by reacting propargyl bromide or propargyl chloride with the nucleophilic precursor in the presence of a base (e.g., potassium carbonate) in solvents like acetonitrile or DMF.

- The reaction conditions are generally mild to moderate temperatures (room temperature to 60 °C) to ensure high selectivity and yield.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

- The key step in the synthesis is the CuAAC reaction, which forms the 1,2,3-triazole ring by cycloaddition between the azide and alkyne.

- Copper(I) catalysts such as CuI or CuSO4/sodium ascorbate are commonly employed.

- The reaction is typically carried out in mixed solvents such as tert-butanol/water or methanol/water at room temperature or slightly elevated temperatures.

- The presence of a proton source (water or alcohol) helps regenerate the active copper catalyst.

- The reaction proceeds with high regioselectivity, favoring the 1,4-disubstituted triazole product.

- For the 5-bromothiophen-2-yl azide and propargylated alkyne, the CuAAC yields the target this compound in good to excellent yields.

Representative Reaction Scheme

| Step | Reactants | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 5-Bromothiophene-2-bromide + NaN3 | DMF, reflux, 12-15 h | 5-Bromothiophen-2-yl azide | 70-85 |

| 2 | Propargyl bromide + nucleophilic precursor | K2CO3, DMF, RT to 60 °C | Propargylated alkyne precursor | 75-90 |

| 3 | 5-Bromothiophen-2-yl azide + propargyl alkyne | CuI catalyst, t-BuOH/H2O, RT, 6-12 h | This compound | 80-95 |

Analytical Data Supporting Preparation

| Analytical Technique | Observations for the Target Compound |

|---|---|

| 1H NMR (DMSO-d6) | Signals corresponding to triazole proton (~δ 8.0 ppm), propargyl methylene (~δ 4.0-5.0 ppm), and thiophene protons (δ 6.5-7.5 ppm) |

| 13C NMR | Characteristic carbons for triazole ring, alkyne carbons (~δ 70-80 ppm), and bromothiophene carbons |

| Mass Spectrometry (HRMS) | Molecular ion peak consistent with formula C10H6BrN3S, confirming molecular weight |

| IR Spectroscopy | Alkyne C≡C stretch (~2100-2200 cm⁻¹), triazole ring vibrations, and C-Br stretch |

| Melting Point | Consistent with literature values, indicating purity |

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents/Conditions | Notes/Comments |

|---|---|---|

| Azide synthesis | 5-Bromothiophene-2-bromide + NaN3, DMF, reflux | Efficient nucleophilic substitution to azide |

| Propargylation | Propargyl bromide + base (K2CO3), DMF | Mild conditions, high yield |

| CuAAC cycloaddition | CuI catalyst, t-BuOH/H2O, RT | Highly regioselective, yields >80% |

| Purification | Recrystallization or chromatography | Required for analytical purity |

Q & A

Advanced Question

- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) to predict bond angles (e.g., S–C–Br ≈ 110°) and HOMO-LUMO gaps (~4.5 eV) .

- Molecular docking : AutoDock Vina simulates binding to biological targets (e.g., enzymes with triazole-binding pockets) .

- Electrostatic potential maps : Visualize charge distribution to identify nucleophilic/electrophilic sites for functionalization .

How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved during structural validation?

Advanced Question

- Variable Temperature NMR : Resolve overlapping signals by cooling to 243 K, enhancing resolution of thiophene and triazole protons .

- 2D techniques : HSQC and HMBC correlate ¹H-¹³C couplings to confirm connectivity (e.g., Br–C5 to adjacent protons) .

- Crystallographic cross-validation : Compare experimental NMR shifts with those predicted from X-ray coordinates using software like ACD/Labs .

What strategies mitigate decomposition during purification of this light-sensitive compound?

Basic Question

- Light exclusion : Use amber glassware and UV-filtered solvents during chromatography .

- Low-temperature crystallization : Recrystallize from ethanol at 4°C to minimize thermal degradation .

- Stability testing : Monitor purity via HPLC over 72 hours under ambient and refrigerated conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.